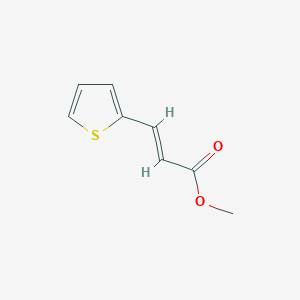
Methyl 3-(2-thienyl)acrylate
説明
“Methyl 3-(2-thienyl)acrylate” is a chemical compound with the molecular formula C8H8O2S . It is also commonly referred to as thienyl acrylate.
Synthesis Analysis
A series of novel methyl-2-(mercaptomethyl)-3-(2-thienyl) acrylate have been synthesized . The newly synthesized compounds were characterized by IR, NMR (1H and 13C), and mass . The synthesis of a serial new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups is described .Molecular Structure Analysis
The molecular structure of “Methyl 3-(2-thienyl)acrylate” has been studied through combined experimental and theoretical studies on the molecular structures, spectroscopy, and inhibitor activity of 3-(2-thienyl)acrylic acid through AIM, NBO,FT-IR, FT-Raman, UV and HOMO-LUMO analyses, and molecular docking .Chemical Reactions Analysis
The chemical reactions of “Methyl 3-(2-thienyl)acrylate” have been studied. For example, a series of novel methyl-2-(mercaptomethyl)-3-(2-thienyl) acrylate have been synthesized . The Baylis-Hillman reaction has attracted the attention of organic chemists for preparing synthetically useful multifunctional molecules .Physical And Chemical Properties Analysis
“Methyl 3-(2-thienyl)acrylate” has a molecular formula of C8H8O2S, an average mass of 168.213 Da, and a Monoisotopic mass of 168.024506 Da .科学的研究の応用
Polymerization Co-Monomer
Methyl 3-(2-thienyl)acrylate: is used as a co-monomer with various vinyl and acrylic monomers in the polymerization process to create polymers with specific desired properties . This compound contributes to the formation of high molecular weight polymers, which can be tailored for specific applications through the choice of co-monomers.
Optoelectronic Materials
In the field of optoelectronics, derivatives of Methyl 3-(2-thienyl)acrylate have been synthesized for their photochromic properties . These materials can change their color or transparency in response to light, making them useful for applications like smart windows, optical data storage, and light-sensitive switches.
Antibacterial Agents
The compound has been utilized in the synthesis of novel structures with potential antibacterial activity . By modifying the molecular structure, researchers aim to develop new antibacterial agents that can be effective against resistant strains of bacteria.
Reactive Polymer Synthesis
Methyl 3-(2-thienyl)acrylate: serves as a building block for reactive polymers, which are used as polymeric reagents or supports in biochemical and chemical applications . These polymers can be designed to contain chemically reactive functional groups for use in a variety of industrial and research contexts.
Coatings and Adhesives
Acrylates, including Methyl 3-(2-thienyl)acrylate , are known for their excellent adhesive properties and are used in the formulation of coatings and adhesives . They provide durability, flexibility, and resistance to environmental factors, making them suitable for both industrial and consumer products.
Biomedical Applications
Due to their biocompatibility and customizable properties, acrylates are used in biomedical applications . Methyl 3-(2-thienyl)acrylate could be involved in the creation of medical devices, drug delivery systems, and tissue engineering scaffolds, where its properties can be exploited to meet specific medical needs.
Safety and Hazards
特性
IUPAC Name |
methyl (E)-3-thiophen-2-ylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-10-8(9)5-4-7-3-2-6-11-7/h2-6H,1H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVOGMDMMCLQFJ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420771 | |
| Record name | methyl 3-(2-thienyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-thienyl)acrylate | |
CAS RN |
57502-38-2, 20883-96-9 | |
| Record name | Methyl (2E)-3-(2-thienyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57502-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-(2-thienyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How efficient is the photochemical dimerization of Methyl 3-(2-thienyl)acrylate compared to Methyl 3-(2-furyl)acrylate?
A1: The research demonstrates that Methyl 3-(2-thienyl)acrylate is significantly less reactive in photochemical dimerization compared to Methyl 3-(2-furyl)acrylate. While Methyl 3-(2-furyl)acrylate yields a 90% conversion to dimers, Methyl 3-(2-thienyl)acrylate only results in a 25% overall yield of its dimeric forms []. This difference highlights the impact of the heteroatom within the ring structure on the reactivity of these acrylate derivatives in photo-induced dimerization reactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



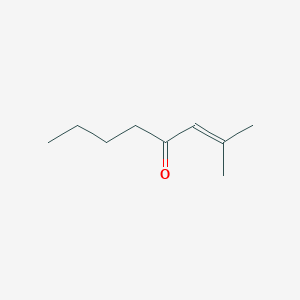


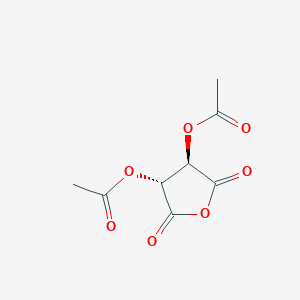
![4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid](/img/structure/B19598.png)

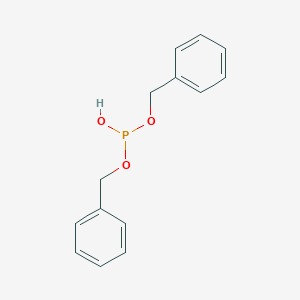
![Furo[2,3-B]pyridine-3-carbonitrile](/img/structure/B19604.png)
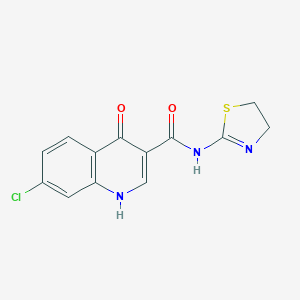
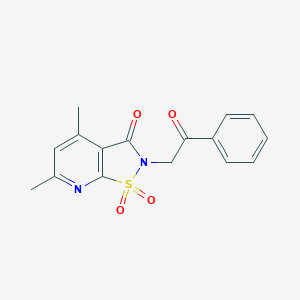


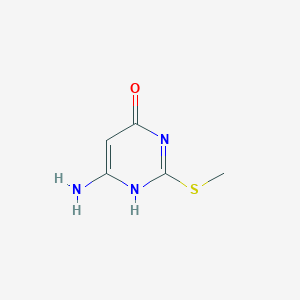
![2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B19625.png)